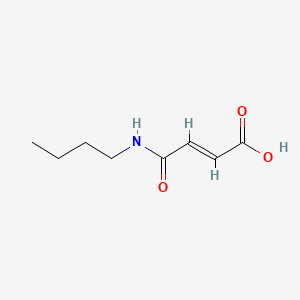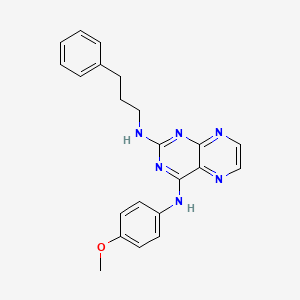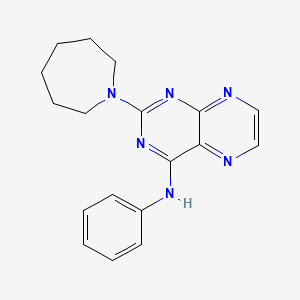
(2E)-3-(butylcarbamoyl)prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-(Butylcarbamoyl)prop-2-enoic acid, also known as BCPA, is a carboxylic acid that is used as a reagent in various scientific experiments. It is a colorless, water-soluble liquid that is slightly soluble in alcohols, ethers, and other organic solvents. BCPA has a variety of applications in organic chemistry, biochemistry, and pharmaceutical research.
科学研究应用
(2E)-3-(butylcarbamoyl)prop-2-enoic acid has a variety of applications in scientific research. It is used as a reagent in organic synthesis, particularly in the synthesis of carboxylic acids, esters, amides, and ketones. It is also used as a catalyst in the synthesis of polymers and as a reactant in the synthesis of pharmaceuticals. In biochemistry, (2E)-3-(butylcarbamoyl)prop-2-enoic acid is used as a reagent in enzyme-catalyzed reactions and as a reactant in the synthesis of peptides.
作用机制
(2E)-3-(butylcarbamoyl)prop-2-enoic acid acts as a proton acceptor in organic reactions. It is a strong acid and can be used to catalyze a variety of organic reactions. It is also used as a reactant in the synthesis of carboxylic acids, esters, amides, and ketones.
Biochemical and Physiological Effects
(2E)-3-(butylcarbamoyl)prop-2-enoic acid is a strong acid and can be corrosive to the skin and eyes. In addition, it can be toxic if ingested or inhaled. Therefore, it is important to use safety precautions when handling (2E)-3-(butylcarbamoyl)prop-2-enoic acid. In laboratory experiments, (2E)-3-(butylcarbamoyl)prop-2-enoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to be an effective inhibitor of enzymes involved in the synthesis of fatty acids and peptides. It has also been shown to have anti-inflammatory and anti-tumor effects.
实验室实验的优点和局限性
One of the main advantages of using (2E)-3-(butylcarbamoyl)prop-2-enoic acid in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and can be stored for long periods of time without degradation. However, there are some limitations to using (2E)-3-(butylcarbamoyl)prop-2-enoic acid in laboratory experiments. It is a strong acid and can be corrosive to skin and eyes. It is also toxic if ingested or inhaled. Therefore, it is important to use safety precautions when handling (2E)-3-(butylcarbamoyl)prop-2-enoic acid.
未来方向
(2E)-3-(butylcarbamoyl)prop-2-enoic acid has a variety of applications in scientific research and can be used as a reagent in organic synthesis, biochemistry, and pharmaceutical research. As research in these areas continues to progress, there are many potential future directions for (2E)-3-(butylcarbamoyl)prop-2-enoic acid. For example, (2E)-3-(butylcarbamoyl)prop-2-enoic acid could be used as a reactant in the synthesis of polymers or as a catalyst in the synthesis of pharmaceuticals. Additionally, further research into the biochemical and physiological effects of (2E)-3-(butylcarbamoyl)prop-2-enoic acid could lead to the development of new treatments for diseases and other medical conditions.
合成方法
(2E)-3-(butylcarbamoyl)prop-2-enoic acid is synthesized from the reaction of butyl isocyanate and propionic acid in the presence of a catalytic amount of sulfuric acid. The reaction is conducted in an inert atmosphere, such as nitrogen or argon, at temperatures ranging from 0 to 20 degrees Celsius. The reaction is typically completed within 1 to 2 hours. The product is then isolated by filtration and washed with aqueous sodium bicarbonate solution to remove any unreacted materials.
属性
IUPAC Name |
(E)-4-(butylamino)-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-2-3-6-9-7(10)4-5-8(11)12/h4-5H,2-3,6H2,1H3,(H,9,10)(H,11,12)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWIWYDBTBVVIA-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(butylamino)-4-oxobut-2-enoic acid | |
CAS RN |
4733-76-0 |
Source


|
| Record name | 2-Butenoic acid, 4-(butylamino)-4-oxo-, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004733760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-{[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate](/img/structure/B6421282.png)
![4-oxo-6-({[5-(thiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4H-pyran-3-yl 3,5-dimethoxybenzoate](/img/structure/B6421287.png)
![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide](/img/structure/B6421297.png)
![N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-[4-(propane-2-sulfonyl)phenyl]acetamide](/img/structure/B6421298.png)
![1-(4-phenoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea](/img/structure/B6421302.png)
![1-(2-methoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea](/img/structure/B6421308.png)



![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B6421341.png)
![2-bromo-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B6421342.png)
![2-(4-chloro-2-{[(4Z)-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}phenoxy)acetic acid](/img/structure/B6421352.png)
![3-[(5Z)-5-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B6421355.png)
![N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)-1,2,3-benzothiadiazole-6-carboxamide](/img/structure/B6421368.png)